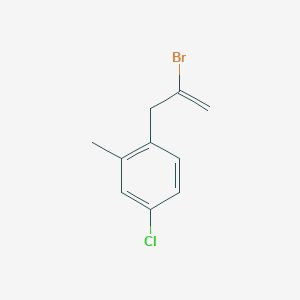

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene

Description

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene (CAS: 842140-31-2) is a brominated alkene derivative featuring a 4-chloro-2-methylphenyl substituent at the third carbon of the propene backbone. Its molecular formula is inferred as C₁₀H₉BrCl, with a molecular weight of approximately 244.35 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFWWWUGQARFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene typically involves the bromination of 3-(4-chloro-2-methylphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems allows for precise addition of reagents and efficient heat management, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

Major Products

Substitution: Formation of 3-(4-chloro-2-methylphenyl)-1-azidopropene or 3-(4-chloro-2-methylphenyl)-1-thiopropene.

Oxidation: Formation of 2-bromo-3-(4-chloro-2-methylphenyl)oxirane.

Reduction: Formation of 2-bromo-3-(4-chloro-2-methylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene involves its interaction with nucleophiles and electrophiles due to the presence of reactive halogen atoms. The compound can form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the phenyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and its analogs:

Key Structural and Functional Differences

Backbone Variants: The target compound has a propene backbone, whereas analogs like 2-bromo-1-(4-chlorophenyl)propan-1-one feature a propanone (ketone) backbone. Ketones exhibit distinct reactivity (e.g., nucleophilic additions) compared to alkenes .

Substituent Effects: Electron-withdrawing groups: The 4-chloro-2-methylphenyl group in the target compound combines inductive (-Cl) and steric (-CH₃) effects. In contrast, the 4-cyanophenyl analog (C≡N) offers stronger electron-withdrawing properties, enhancing electrophilic reactivity . Functional groups: The carboethoxy (ester) substituent in C₁₂H₁₃BrO₂ facilitates hydrolysis or transesterification reactions, making it useful in synthetic pathways .

Synthetic Routes :

- Brominated propenes are often synthesized via halogenation of allylic precursors or elimination reactions. For example, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one was prepared by brominating a chalcone derivative followed by triethylamine-mediated elimination . Similar methods may apply to the target compound.

Biological Activity

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is a halogenated alkene with significant potential in biological research due to its unique structural properties. This compound features a propene backbone with bromine and chlorine substituents, enhancing its chemical reactivity and biological interactions. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogens (bromine and chlorine) contributes to its lipophilicity and stability, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.55 g/mol |

| CAS Number | 842140-31-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound can form covalent bonds with enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its pharmacological effects.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways and gene expression.

The halogenated structure allows for enhanced interaction with biological macromolecules, which can lead to altered protein functions or cellular processes.

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria. For instance, the compound may inhibit the growth of Gram-positive bacteria, similar to established antibiotics .

- Enzyme Kinetics : Investigations into enzyme kinetics reveal that the compound can affect the rates of enzymatic reactions, indicating its role as an enzyme inhibitor.

- Pharmacological Applications : The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting bacterial infections or other diseases .

Case Study 1: Enzyme Inhibition

A study explored the inhibition of DNA gyrase by halogenated compounds, including derivatives similar to this compound. The results demonstrated that specific structural features are critical for enhancing inhibitory activity against bacterial replication enzymes.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial efficacy, this compound was tested against multiple bacterial strains. The compound showed promising results comparable to conventional antibiotics.

| Bacterial Strain | MIC (μg/mL) | Comparison with Control |

|---|---|---|

| MRSA | 0.5 | Superior to Oxacillin |

| E. coli | 8 | Comparable to Ciprofloxacin |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The compound is typically synthesized via the Wittig reaction using 4-chloro-2-methylbenzaldehyde and allyl bromide. Key parameters include:

- Base selection : Potassium tert-butoxide is preferred over NaOH for better control of alkene geometry .

- Solvent choice : Anhydrous THF or dichloromethane minimizes side reactions.

- Temperature : Reactions performed at 0–5°C reduce undesired polymerization of the propene chain.

Post-synthesis, yields can exceed 70% with rigorous exclusion of moisture. For bromination steps (e.g., allylic bromination), low-temperature conditions (-10°C) in CH₂Cl₂ prevent over-bromination .

Q. What purification techniques are recommended for isolating this compound, and how do they impact purity and yield?

Methodological Answer:

- Recrystallization : Effective for bulk impurities; use hexane/ethyl acetate (3:1) to isolate crystalline product (purity >95%) .

- Column chromatography : Ideal for small-scale purification with silica gel (60–120 mesh) and gradient elution (hexane to 10% EtOAc). This method resolves regioisomers but may reduce yield by 10–15% due to adsorption losses .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 6.8–7.2 (aromatic protons), δ 5.8–6.2 (allylic CH₂Br), and δ 2.4 (CH₃ on phenyl). ¹³C NMR confirms sp² carbons at ~120–140 ppm .

- X-ray crystallography : For absolute configuration, use SHELXL-2018 with high-resolution data (R-factor <5%). P21/c space group is common for halogenated alkenes .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding bromination vs. Wittig reaction approaches for synthesizing this compound?

Methodological Answer: Discrepancies arise from competing pathways:

- Bromination : Favored for allylic systems but risks over-halogenation. Monitor via TLC and quench with Na₂S₂O₃ at 50% conversion .

- Wittig reaction : Produces E-alkenes predominantly. Compare ¹H NMR coupling constants (J = 12–16 Hz for trans) to identify byproducts .

Resolution : Use kinetic studies (e.g., in situ IR) to map reaction pathways. For industrial-scale synthesis, continuous flow reactors improve selectivity .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability under varying conditions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic addition sites (e.g., C-2 bromine as a leaving group).

- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nucleophilic substitution kinetics .

- SAR studies : Compare with analogs (e.g., 2-Bromo-3-(3,5-dichlorophenyl)-1-propene) to quantify steric effects of the 4-chloro-2-methyl group on reaction barriers .

Q. How does the electronic and steric environment of substituents influence the compound’s reactivity in substitution and addition reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl on phenyl): Increase allylic bromine’s electrophilicity, accelerating SN₂ substitutions (e.g., with KCN).

- Steric hindrance : The 2-methyl group on phenyl reduces accessibility to the β-carbon, favoring 1,2-addition over 1,4-addition in Diels-Alder reactions .

Experimental validation : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., ρ = +1.2 for nucleophilic substitutions) .

Q. What strategies can mitigate degradation of this compound during long-term storage or under experimental conditions?

Methodological Answer:

- Storage : In amber vials under argon at -20°C; avoid exposure to UV light to prevent radical bromine dissociation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation of the propene chain.

- Degradation analysis : Monitor via GC-MS; major degradation products include 3-(4-chloro-2-methylphenyl)-1-propene (debromination) and epoxides (oxidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity verification : Re-run DSC (differential scanning calorimetry) with a heating rate of 5°C/min. Published mp ranges (65–66°C) assume >99% purity .

- Spectral conflicts : Cross-validate using high-field NMR (500 MHz+) and HRMS. For example, misassignments of allylic protons can arise from insufficient solvent deuteration .

Biological and Application-Focused Questions

Q. What methodologies are used to study this compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) to measure binding affinity (KD). Halogen bonds between Br/Cl and His residues enhance inhibition .

- Cryo-EM : Resolve binding modes at 3–4 Å resolution for macromolecular complexes.

- In vitro assays : Use hepatic microsomes to assess metabolic stability (t½ >2 hrs in human models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.